MAGE-9 (223-231)
CAS No.:
Cat. No.: VC3658959
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
The MAGE Family: Classification and Characteristics
Overview of the MAGE Protein Family
The Melanoma Antigen Gene (MAGE) family represents a large, highly conserved group of proteins characterized by a common MAGE homology domain (MHD) . This family is particularly notable in cancer research because many MAGE proteins display a restricted expression pattern, being predominantly found in reproductive tissues but aberrantly expressed in various cancer types . The MAGE family can be divided into two primary types based on their expression patterns: those with expression restricted to reproductive tissues (classified as cancer-testis antigens or CTAs) and those with ubiquitous expression across normal adult tissues .
MAGE-A Subfamily Characteristics
The MAGE-A subfamily, to which MAGE-A9 belongs, is particularly relevant in cancer biology. MAGE-A proteins are characterized as cancer/testis antigens due to their restricted expression in immune-privileged tissues (primarily testis) and aberrant expression in various cancer types . This unique expression pattern makes them attractive targets for cancer immunotherapy, as targeting these proteins would theoretically minimize damage to normal tissues .
MAGE-A proteins are presented on the cell surface by MHC class I molecules, making them potentially recognizable by the immune system . In testicular tissue, MAGE-A9 expression is specifically restricted to primary spermatocytes, highlighting its specialized role in reproductive biology . When aberrantly expressed in cancer, MAGE-A proteins are associated with aggressive features including resistance to chemotherapy, metastasis, and enhanced cancer cell survival .
MAGE-A9: Expression and Function in Cancer
Expression Patterns of MAGE-A9 in Various Cancers
MAGE-A9 displays significant expression across several cancer types, with particular relevance in bladder cancer, non-small cell lung cancer, and hepatocellular carcinoma . A comprehensive analysis of bladder tumors revealed that MAGE-A9 mRNA was expressed in 54% of cases, with notably higher expression and twice the frequency in superficial tumors compared to invasive ones . This expression pattern suggests that MAGE-A9 may play different roles during various stages of bladder cancer progression.
Immunohistochemical studies using MAGE-A9-specific monoclonal antibodies have demonstrated heterogeneous staining patterns in tumors, with approximately half of MAGE-A9-positive bladder tumors showing expression in over 75% of tumor cells . This heterogeneity may reflect the dynamic regulation of MAGE-A9 expression within the tumor microenvironment or differences in cellular differentiation states. Additionally, studies have shown that tumor cells tend to co-express multiple MAGE-A antigens simultaneously, with MAGE-A3 and MAGE-A9 co-expression observed in non-small cell lung cancers and significantly correlated with poor patient survival .
In hepatocellular carcinoma, MAGE-A9 expression significantly correlates with metastasis, tumor progression, and portal vein invasion, further supporting its role in promoting aggressive cancer phenotypes . The expression of MAGE-A9 can be regulated by epigenetic mechanisms, as demonstrated by studies showing that treatment with DNA methylation inhibitors (such as 5-aza-2'-deoxycytidine) and histone deacetylase inhibitors can strongly induce MAGE-A9 expression in cancer cells .
Comparative Analysis of MAGE Peptides and Their Properties
Peptide Characteristics and Binding Properties
The study of specific peptide sequences derived from MAGE proteins has been important for understanding their potential as targets for immunotherapy. While specific data on MAGE-9 (223-231) is limited in the search results, comparative analysis with other MAGE-derived peptides can provide valuable context. The table below presents data on several peptides and their properties, offering a framework for understanding how MAGE-derived peptides like MAGE-9 (223-231) might function:
Peptide | Sequence | Relative Avidity | Immunogenicity |
---|---|---|---|
p152 | LLARCALFV | 15 | - |
pY152 | YLARCALFV | 5 | 50, 36, 14, 0, 88, 16, 36, 83 |
p572 | RLFFYRKSV | 30 | - |
pY572 | YLFFYRKSV | 1.9 | 45, 24, 9, 44, 92, 21, 73 |
p540 | ILAKFLHWL | 2.9 | - |
p865 | RLVDDFLLV | 2.5 | - |
The peptides listed above show varying degrees of avidity and immunogenicity, properties that are crucial for their potential as immunotherapy targets . The relative avidity refers to the strength of binding between the peptide and MHC molecules, while immunogenicity reflects the ability of the peptide to elicit an immune response. MAGE-9 (223-231), like these example peptides, likely has specific binding properties that determine its interactions with cellular components and its potential utility in therapeutic applications.
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